1-Heptanethiol

Description

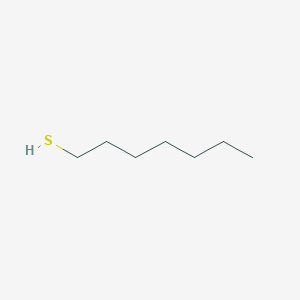

Heptane-1-thiol, also known as 1-heptylthiol or heptyl mercaptan, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. Heptane-1-thiol exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, heptane-1-thiol is primarily located in the membrane (predicted from logP). Heptane-1-thiol has an onion and sulfurous taste.

Structure

3D Structure

Properties

IUPAC Name |

heptane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16S/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIAKHNXCOTPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3[CH2]6SH, Array, C7H16S | |

| Record name | 1-HEPTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-HEPTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061841 | |

| Record name | 1-Heptanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-heptanethiol is a colorless liquid with a strong unpleasant odor. Mp: -41.3 °C; bp: 177 °C. Density: 0.84 g cm-3. Insoluble in water., Colorless liquid with a strong odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; Onion aroma, Colorless liquid with a strong odor. | |

| Record name | 1-HEPTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Heptane-1-thiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Heptane-1-thiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1651/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-Heptanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0313.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

351 °F at 760 mmHg (NIOSH, 2023), 175.00 °C. @ 765.00 mm Hg, 176 °C, 351 °F | |

| Record name | 1-HEPTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptane-1-thiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Heptanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0313.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

115 °F (NIOSH, 2023), 46 °C, 46 °C c.c., 115 °F | |

| Record name | 1-HEPTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-HEPTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Heptanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0313.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), 0.00926 mg/mL at 20 °C, Solubility in water: very poor, Practically insoluble or insoluble in water, Soluble (in ethanol), Insoluble | |

| Record name | 1-HEPTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptane-1-thiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Heptane-1-thiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1651/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-Heptanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0313.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.840-0.846, 0.84 | |

| Record name | 1-HEPTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-HEPTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Heptane-1-thiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1651/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-Heptanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0313.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.6 | |

| Record name | n-HEPTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.31 [mmHg], Vapor pressure, kPa at 25 °C: 0.17 | |

| Record name | 1-Heptanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-HEPTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1639-09-4 | |

| Record name | 1-HEPTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Heptanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1639-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-HEPTANETHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEPTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/380ZE61GR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptane-1-thiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Heptanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MJ155CC0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-46 °F (NIOSH, 2023), -43 °C, -46 °F | |

| Record name | 1-HEPTANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptane-1-thiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-HEPTANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1619 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Heptanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0313.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

1-Heptanethiol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptanethiol, also known as heptyl mercaptan, is an organic sulfur compound with the chemical formula C7H16S.[1][2] It is a colorless liquid characterized by a strong, unpleasant odor.[1][3][4] This aliphatic thiol consists of a seven-carbon chain with a terminal thiol (-SH) functional group.[1][5] Due to the reactivity of the thiol group, this compound serves as a versatile intermediate in various chemical syntheses, including the manufacturing of pharmaceuticals, dyes, and other specialty chemicals.[1][6][7] It also finds application in materials science, such as in the production of synthetic rubber and as a corrosion inhibitor.[1]

Chemical Structure and Identifiers

The structure of this compound is a straight-chain heptyl group attached to a sulfhydryl group.

-

Chemical Name: this compound

-

Synonyms: Heptyl mercaptan, n-Heptyl mercaptan, 1-Mercaptoheptane[1][2][8]

-

EC Number: 216-678-8[9]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 132.27 g/mol | [2][9][10] |

| Appearance | Colorless liquid with a strong, unpleasant odor | [1][3][4] |

| Melting Point | -43 °C to -41.3 °C | [1][3][9] |

| Boiling Point | 173-177 °C | [1][3][4][9] |

| Density | 0.844 g/cm³ at 20 °C | [3][4][9] |

| Vapor Pressure | 1.5 hPa at 25 °C | [9] |

| Solubility in Water | 0.009 g/L (Insoluble) | [1][3][9] |

| Refractive Index | n20/D 1.4505 | [4] |

| Flash Point | 41 °C to 46 °C (closed cup) | [4][9] |

Chemical Properties

| Property | Value/Description | Reference(s) |

| pKa | 10.76 ± 0.25 (Predicted) | [1] |

| Reactivity | Incompatible with strong oxidizing agents, strong acids, strong bases, and alkali metals. | [1][3] |

| Decomposition | Emits toxic fumes of sulfur oxides (SOx) when heated to decomposition. | [1][3] |

| Combustibility | Flammable liquid. Vapors may form explosive mixtures with air. | [3][6][9] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Key Features | Reference(s) |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+): m/z = 132. Fragmentation pattern consistent with an aliphatic thiol. | [11] |

| Infrared Spectroscopy (IR) | S-H stretching vibration typically observed around 2550 cm⁻¹. C-H stretching and bending vibrations are also present. | [12] |

| Nuclear Magnetic Resonance (¹H NMR) | A triplet corresponding to the -SH proton, multiplets for the methylene (-CH₂-) protons, and a triplet for the terminal methyl (-CH₃) protons. | [13] |

| Nuclear Magnetic Resonance (¹³C NMR) | Seven distinct signals corresponding to the seven carbon atoms in the heptyl chain. | [14] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 1-bromoheptane with sodium hydrosulfide (NaSH).

Materials:

-

1-Bromoheptane

-

Sodium hydrosulfide (NaSH)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (HCl), dilute

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve sodium hydrosulfide in ethanol.

-

Add 1-bromoheptane to the solution dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Acidify the aqueous layer with dilute hydrochloric acid to protonate the thiolate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Analytical Methods

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for separating volatile sulfur compounds (e.g., DB-1 or equivalent).

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC injector.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column.

-

The components of the sample are separated based on their boiling points and interaction with the stationary phase.

-

The separated components elute from the column and enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (e.g., by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio.

-

The retention time from the chromatogram and the mass spectrum are used to identify and quantify this compound.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is a flammable and toxic substance that requires careful handling.

-

Health Hazards: It is irritating to the eyes, skin, and respiratory system.[3][6][15] Inhalation can cause symptoms such as headache, dizziness, nausea, and drowsiness.[3][6][15]

-

Fire Hazards: this compound is a flammable liquid.[3][9] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][6] Suitable extinguishing media include dry chemical, CO₂, or alcohol-resistant foam.[3][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][16] If ventilation is inadequate, use a NIOSH-approved respirator.[16]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, strong acids, and bases.[1][16][17] Keep containers tightly closed and away from heat, sparks, and open flames.[9][16]

-

Spill and Disposal: In case of a spill, eliminate all ignition sources and use non-sparking tools.[3] Absorb the spill with an inert material and dispose of it as hazardous waste in accordance with local regulations.[16]

Reactivity Profile

This compound exhibits reactivity typical of aliphatic thiols.

-

Oxidation: The thiol group can be oxidized to form a disulfide (diheptyl disulfide). Stronger oxidizing agents can lead to the formation of sulfonic acids.

-

Acid-Base Reactions: As a weak acid, this compound reacts with strong bases to form the corresponding thiolate salt.

-

Nucleophilic Reactions: The thiolate anion is a potent nucleophile and can participate in various nucleophilic substitution and addition reactions, which is a cornerstone of its utility in organic synthesis.[7]

-

Reaction with Heavy Metals: Thiols have a high affinity for heavy metals, forming stable mercaptides.

-

Incompatibilities: It reacts violently with powerful oxidizing agents.[1][3] Contact with strong acids or bases can also lead to vigorous reactions.[1][3] It can react with water, steam, or acids to produce toxic and flammable vapors.[1]

Toxicological Information

-

Acute Toxicity: The intraperitoneal LD50 in mice is reported as 200 mg/kg.[1] It is considered toxic by inhalation.[1]

-

Routes of Exposure: The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3][15]

-

Target Organs: The primary target organs are the eyes, skin, respiratory system, central nervous system, and blood.[3][15]

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical, chemical, and toxicological properties. Its utility in organic synthesis is primarily derived from the reactivity of its thiol functional group. Due to its hazardous nature, strict adherence to safety protocols during its handling, storage, and disposal is imperative. The information provided in this guide serves as a comprehensive resource for professionals working with this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | 1639-09-4 [chemicalbook.com]

- 5. What is this compound - Properties & Specifications [dimethyl-disulfide.net]

- 6. nj.gov [nj.gov]

- 7. nbinno.com [nbinno.com]

- 8. This compound (CAS 1639-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound for synthesis 1639-09-4 [sigmaaldrich.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. This compound(1639-09-4) IR Spectrum [m.chemicalbook.com]

- 14. This compound(1639-09-4) 13C NMR spectrum [chemicalbook.com]

- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [medbox.iiab.me]

- 16. fishersci.com [fishersci.com]

- 17. merckmillipore.com [merckmillipore.com]

A Comprehensive Technical Guide to 1-Heptanethiol for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-heptanethiol, a versatile alkanethiol crucial in various advanced research and development fields. This document outlines its fundamental chemical and physical properties, details its applications in surface chemistry and nanotechnology, and provides exemplary experimental protocols for its use in forming self-assembled monolayers and functionalizing nanoparticles.

Core Compound Data: this compound

This compound, also known as n-heptyl mercaptan, is a colorless liquid with a distinct, strong odor.[1] Its utility in scientific research stems from the high affinity of its terminal thiol (-SH) group for noble metal surfaces, making it an ideal candidate for creating ordered molecular layers.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Reference |

| CAS Number | 1639-09-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₁₆S | [1][2][3][4][5][6][7] |

| Molecular Weight | 132.27 g/mol | [1][2][3][4][6][7] |

| Density | 0.844 g/cm³ at 20 °C | |

| Boiling Point | 173-175 °C at 1013 hPa | |

| Melting Point | -43 °C | |

| Flash Point | 46 °C | |

| Vapor Pressure | 1.5 hPa at 25 °C | |

| Solubility in Water | 0.009 g/L | [1] |

Key Applications in Research and Development

The reactivity of the thiol group makes this compound a valuable intermediate in organic synthesis for the development of pharmaceuticals and agrochemicals.[8] It participates in various chemical transformations including nucleophilic substitutions and Michael additions.[8] However, its most prominent applications are in materials science and nanotechnology.

1. Self-Assembled Monolayers (SAMs): this compound is extensively used in the study and fabrication of self-assembled monolayers, particularly on gold surfaces.[4] The sulfur-gold interaction is strong, leading to the formation of stable, ordered, and well-packed molecular layers.[9] These SAMs are foundational in the development of biosensors, in modifying surface properties, and for fundamental studies in surface chemistry.[10][11]

2. Nanoparticle Functionalization: The surface of nanoparticles, especially gold nanoparticles (AuNPs), can be functionalized with this compound to enhance their stability, solubility, and to introduce specific functionalities.[12] This is a critical step in preparing nanoparticles for biomedical applications such as targeted drug delivery and medical imaging.[13]

Chemical Reactivity and Safety

This compound is a combustible liquid and should be handled with appropriate safety precautions.[1][2] It is incompatible with strong oxidizing agents, strong acids, strong bases, and alkali metals.[1][2] Reactions with powerful oxidizing agents can be violent.[1][2] It can also react with water, steam, or acids to produce toxic and flammable vapors.[1][2]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. nbinno.com [nbinno.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. A General One-Step Synthesis of Alkanethiyl-Stabilized Gold Nanoparticles with Control over Core Size and Monolayer Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Heptanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1-heptanethiol, a valuable compound in various research and development applications. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), complete with experimental protocols and data presented in easily comparable formats.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound, providing a clear reference for its identification and characterization.

¹H NMR Data

The proton NMR spectrum of this compound provides a clear map of the hydrogen environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2.52 | Quartet | -CH₂-SH |

| 1.58 | Quintet | -CH₂-CH₂-SH |

| 1.33 | Multiplet | -SH |

| 1.28 | Multiplet | -(CH₂)₄- |

| 0.88 | Triplet | -CH₃ |

Note: Data acquired in CDCl₃. Multiplicities and coupling constants are predicted based on typical values for similar structures.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the distinct carbon environments in the aliphatic chain.

| Chemical Shift (δ) ppm | Assignment |

| 39.1 | C1 (-CH₂-SH) |

| 31.8 | C5 |

| 31.4 | C3 |

| 28.8 | C4 |

| 28.2 | C2 |

| 22.6 | C6 |

| 14.1 | C7 (-CH₃) |

Note: Data acquired in CDCl₃.

Infrared (IR) Spectroscopy Data

The IR spectrum highlights the characteristic vibrational frequencies of the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Assignment |

| 2955 | C-H Stretch (asymmetric, -CH₃) |

| 2925 | C-H Stretch (asymmetric, -CH₂) |

| 2854 | C-H Stretch (symmetric, -CH₂) |

| 2575 | S-H Stretch |

| 1465 | C-H Bend (-CH₂) |

| 1378 | C-H Bend (-CH₃) |

| 722 | -CH₂- Rocking |

Note: Data corresponds to a liquid film spectrum.

Mass Spectrometry (MS) Data

The electron ionization mass spectrum displays the molecular ion and characteristic fragmentation pattern of this compound.

| m/z | Relative Intensity | Assignment |

| 132 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | High | [M - SH]⁺ |

| 70 | Moderate | [C₅H₁₀]⁺ |

| 61 | High | [CH₂=SH]⁺ |

| 47 | High | [CH₂SH]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A solution of this compound (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is prepared in deuterated chloroform (CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube. The solution should be homogeneous and free of any particulate matter.

-

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher for protons.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Spectral Width: 0-50 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: The volatile this compound sample is introduced into the mass spectrometer via a gas chromatography (GC) system for separation and purification prior to ionization.

-

Instrumentation: A GC system coupled to a mass spectrometer equipped with an electron ionization (EI) source.

-

GC Parameters (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An initial temperature of 50°C held for 1 minute, followed by a ramp to 250°C at 10°C/min.

-

-

MS Parameters (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 35-200.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of 1-Heptanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-heptanethiol in various solvents. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the underlying principles governing its solubility.

Introduction to this compound

This compound (also known as heptyl mercaptan) is an organosulfur compound with the chemical formula C₇H₁₆S. It is a colorless liquid with a strong, unpleasant odor. Structurally, it consists of a seven-carbon alkyl chain (heptyl group) attached to a thiol functional group (-SH). This structure imparts a dual nature to the molecule: a large, nonpolar hydrocarbon tail and a weakly polar thiol head. This duality is the primary determinant of its solubility characteristics.

Quantitative Solubility Data

The solubility of this compound is dictated by the principle of "like dissolves like." Due to its predominantly nonpolar character, it exhibits low solubility in polar solvents like water and greater solubility in nonpolar organic solvents.

| Solvent | Solvent Polarity | Solubility of this compound | Citation |

| Water | High | 0.009 g/L | [1][2][3] |

| Ethanol | High | Miscible (estimated) | [4] |

| Methanol | High | Miscible (estimated) | [4] |

| Acetone | Medium | Miscible (expected) | |

| Diethyl Ether | Low | Miscible (expected) | |

| Hexane | Low | Miscible (expected) | |

| Toluene | Low | Miscible (expected) | |

| Chloroform | Low | Miscible (expected) |

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the intermolecular forces it can form with solvent molecules.

References

Thermodynamic Properties of 1-Heptanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 1-heptanethiol (C7H16S), a key compound in various chemical and pharmaceutical applications. The data presented herein is compiled from peer-reviewed experimental studies, offering a reliable resource for research and development.

Core Thermodynamic Data

The following tables summarize the key experimentally determined thermodynamic properties of this compound.

Table 1: Enthalpy, Entropy, and Heat Capacity

| Thermodynamic Property | Value | Units | State | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | -149.5 ± 0.96 | kJ/mol | Gas | [1] |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -5442.97 ± 0.75 | kJ/mol | Liquid | [2] |

| Standard Molar Entropy (S°) | 375.35 | J/mol·K | Liquid | [2] |

| Molar Heat Capacity (Cp) | 259.32 | J/mol·K | Liquid (at 298.15 K) | [2][3] |

Table 2: Phase Transition Properties

| Property | Value | Units | Reference |

| Boiling Point | 450.2 | K | [2] |

| Melting Point | -43 | °C | [4] |

| Triple Point Temperature | 229.92 | K | [5] |

| Molar Enthalpy of Vaporization (ΔvapH) | 49.5 | kJ/mol (at 288 K) | [5] |

| Molar Enthalpy of Fusion (ΔfusH) | 25.384 | kJ/mol (at 229.92 K) | [3][5] |

| Molar Entropy of Fusion (ΔfusS) | 110.40 | J/mol·K (at 229.92 K) | [5] |

Table 3: Vapor Pressure Data

| Temperature (K) | Pressure (hPa) | Reference |

| 298.15 | 1.5 | [4] |

Note: Vapor pressure can also be calculated using the Antoine Equation parameters provided in the NIST WebBook.[6]

Experimental Protocols

The experimental data presented in this guide are primarily derived from the meticulous work of Finke, McCullough, et al. (1970) and Good and DePrater (1966).[2][3][7] While the full, detailed experimental procedures are contained within these original publications, this section outlines the general methodologies employed for determining the key thermodynamic properties of liquid alkanethiols.

Adiabatic Calorimetry for Heat Capacity and Entropy Determination

The heat capacity and, by extension, the entropy of this compound were determined using low-temperature adiabatic calorimetry.[8] This technique is designed to measure the heat capacity of a substance as a function of temperature with high precision.

Methodology Overview:

-

Sample Preparation: A high-purity sample of this compound is placed within a sealed calorimeter vessel. The calorimeter is then placed within a vacuum chamber to minimize heat exchange by convection and conduction.

-

Adiabatic Shield: The calorimeter is surrounded by an adiabatic shield. The temperature of this shield is continuously adjusted to match the temperature of the calorimeter vessel. This is typically achieved using a system of thermocouples and automated temperature controllers to minimize the temperature difference between the calorimeter and its surroundings, thus preventing heat leak.[8]

-

Heating and Measurement: A known quantity of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the sample's temperature. The precise temperature change is measured using a platinum resistance thermometer.

-

Data Analysis: The heat capacity of the sample at a given temperature is calculated from the amount of electrical energy supplied and the resulting temperature rise. By performing these measurements over a wide range of temperatures (e.g., from near absolute zero to above room temperature), a detailed curve of heat capacity versus temperature is generated.

-

Entropy Calculation: The standard entropy of the liquid at a given temperature is then calculated by integrating the heat capacity data from 0 K to that temperature, accounting for the entropies of any phase transitions.

Bomb Calorimetry for Enthalpy of Combustion Determination

The standard enthalpy of combustion of this compound was determined using a bomb calorimeter. This method measures the heat released when a substance is completely burned in an excess of oxygen.[6][9]

Methodology Overview:

-

Sample Preparation: A precisely weighed sample of liquid this compound is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb." A small amount of water is typically added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).

-

Calorimeter Assembly: The bomb is then submerged in a known volume of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The complete combustion of the this compound releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature of the calorimeter system to rise. The final temperature is recorded after thermal equilibrium is re-established.

-

Calculation: The heat of combustion is calculated from the measured temperature change and the previously determined heat capacity of the calorimeter system (calibrated using a substance with a known heat of combustion, such as benzoic acid).[10] Corrections are made for the heat of formation of nitric and sulfuric acids (due to the presence of nitrogen and sulfur) and for the heat of combustion of the fuse wire.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the enthalpy of combustion of a liquid sample like this compound using bomb calorimetry.

Caption: Workflow for Bomb Calorimetry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. tvgmu.ru [tvgmu.ru]

- 6. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]

- 8. Heat Exchange in Adiabatic Calorimeters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alevelh2chemistry.com [alevelh2chemistry.com]

- 10. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

An In-depth Technical Guide on the Safety and Handling of 1-Heptanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Heptanethiol (CAS No. 1639-09-4), a crucial intermediate in the synthesis of various fuels, dyes, and pharmaceuticals.[1][2] Adherence to the following precautions is critical to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Classification

This compound is a colorless, flammable liquid with a strong, unpleasant odor.[2][3] It is classified as a hazardous substance and requires careful handling due to its potential health and physical hazards.

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for the safe design of experiments and storage facilities.

| Property | Value | Source |

| CAS Number | 1639-09-4 | [2][4][8] |

| Molecular Formula | C7H16S | [2][5] |

| Molecular Weight | 132.3 g/mol | [3][9] |

| Appearance | Colorless liquid | [2][3][9] |

| Odor | Strong, unpleasant | [2][3] |

| Boiling Point | 177 °C (351 °F) at 760 mmHg | [2][3][9] |

| Melting Point | -41.3 °C (-42.3 °F) | [2][3] |

| Flash Point | 46 °C (115 °F) | [1][3] |

| Density | 0.84 g/cm³ | [2][3] |

| Vapor Density (Air=1) | 4.6 | [2] |

| Water Solubility | Insoluble | [1][2][3][9] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are paramount to minimizing exposure to this compound. The recommended exposure limit by NIOSH is a ceiling of 0.5 ppm.[1]

| Control Parameter | Recommendation | Source |

| Engineering Controls | Work in a well-ventilated area. Use local exhaust ventilation or a fume hood.[1] | [1] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1][10] | [1][10] |

| Skin Protection | Wear protective gloves and clothing.[1][3][10] Consult with safety equipment suppliers for the most suitable materials. | [1][3][10] |

| Respiratory Protection | If exposure limits are exceeded, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[1][9][10] | [1][9][10] |

| Work/Hygiene Practices | Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling. Contaminated clothing should be removed promptly and laundered separately.[1] | [1] |

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.

-

Handling: Keep away from heat, sparks, and open flames.[2][4][8] Use non-sparking tools and take precautionary measures against static discharge.[8][10] Ground and bond containers and receiving equipment.[4][8] Avoid breathing vapors and contact with skin and eyes.[8]

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[1][2][8] Keep away from oxidizing agents, strong acids, strong bases, and alkali metals.[1][2][3]

Toxicological Information

Exposure to this compound can cause a range of adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact.[3][9]

| Effect | Description | Source |

| Acute (Short-term) Effects | Inhalation: Can irritate the nose and throat.[1][9] May cause headache, dizziness, nausea, and vomiting.[1][9] Skin Contact: Causes skin irritation.[1][5][9] Eye Contact: Causes serious eye irritation.[1][5][9] | [1][5][9] |

| Chronic (Long-term) Effects | The toxicological properties have not been fully investigated.[10] | [10] |

| Target Organs | Eyes, skin, respiratory system, central nervous system.[9] | [9] |

First Aid Measures

In the event of exposure, immediate action is crucial.

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7][8][10]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][8][10] Remove contaminated clothing. If skin irritation persists, seek medical attention.[8][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[2]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[7][10] Do not induce vomiting. Seek immediate medical attention.[9]

Fire and Explosion Hazard

This compound is a flammable liquid and its vapors can form explosive mixtures with air.[3][10]

-

Extinguishing Media: Use dry chemical, CO2, or alcohol-resistant foam.[1][3] Water spray may be used to cool fire-exposed containers but may be ineffective in fighting the fire itself.[1][10]

-

Hazardous Combustion Products: Poisonous gases such as carbon monoxide, sulfur oxides, and hydrogen sulfide are produced in a fire.[1]

-

Special Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Experimental Protocols

In-Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][9] It is based on the principle that metabolically active cells can reduce the yellow MTT to a purple formazan product.[1]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with various concentrations of this compound. Due to its volatility, it is recommended to use a sealed exposure system or an air-liquid interface culture model to maintain the desired concentration.[5][11][12] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[1]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Visualizations

Caption: Hazard Management Workflow for this compound.

Caption: Experimental Workflow for In-Vitro Cytotoxicity Assay.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 6. qualitybiological.com [qualitybiological.com]

- 7. researchgate.net [researchgate.net]

- 8. iivs.org [iivs.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 12. Development of an in vitro approach to point-of-contact inhalation toxicity testing of volatile compounds, using organotypic culture and air-liquid interface exposure - VITROCELL [vitrocell.com]

An In-depth Technical Guide to the Material Safety Data Sheet of 1-Heptanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Material Safety Data Sheet (MSDS) for 1-Heptanethiol (CAS No. 1639-09-4). The information is curated for professionals in research and drug development, emphasizing safe handling, storage, and emergency procedures. All quantitative data has been summarized for clarity, and key procedural workflows are visualized.

Section 1: Chemical and Physical Properties

This compound is a colorless liquid with a strong, unpleasant odor.[1][2][3] It is primarily used as a chemical intermediate in the synthesis of fuels, dyes, and pharmaceuticals.[1][4] Understanding its physical and chemical properties is fundamental to its safe use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C7H16S | [1][5] |

| Molecular Weight | 132.27 g/mol | [5] |

| Appearance | Colorless liquid with a strong, unpleasant odor | [1][2][3] |

| Melting Point | -43 °C / -45.4 °F | [5][6] |

| Boiling Point | 173 - 176 °C (at 765 mmHg) | [5] |

| Flash Point | 46 °C / 115 °F | [5][7] |

| Density | 0.84 - 0.862 g/cm³ at 20 °C | [1][5][6] |

| Vapor Pressure | 1.47 mmHg at 25 °C | [5] |

| Vapor Density | 4.6 (Air = 1.0) | [1] |

| Water Solubility | Insoluble / 0.009 g/L | [1][2][4][5] |

| Refractive Index | n20/D 1.4505 | [5] |

Section 2: Toxicological and Safety Data

This compound is classified as a flammable liquid and may cause respiratory irritation.[6][8][9] Exposure can irritate the eyes, skin, nose, and throat.[2] Symptoms of overexposure can include headache, dizziness, nausea, and vomiting.[2][4]

| Parameter | Value | Source(s) |

| NIOSH REL (Ceiling) | 0.5 ppm (2.7 mg/m³) [15-minute] | [2] |

| OSHA PEL | None established | [2] |

| Target Organs | Eyes, skin, respiratory system, central nervous system, blood | [2][10] |

| Acute Health Effects | Irritation of skin, eyes, nose, and throat; headache, dizziness, nausea, vomiting | [2][4] |

| Chronic Health Effects | Not been tested for chronic health effects. | [4] |

Note on Experimental Protocols: Detailed experimental protocols for the toxicological data cited in the available safety data sheets are not publicly available in these documents. The provided data is a summary of findings from internal or third-party studies conducted for regulatory compliance. For specific experimental methodologies, direct inquiry to the manufacturer or consulting relevant toxicological databases would be necessary.

Section 3: Handling and Storage

Proper handling and storage of this compound are crucial to prevent accidents and exposure.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[11][12]

-

Avoid contact with skin and eyes.[11]

-

Use non-sparking tools and take precautionary measures against static discharge.[7][9]

-

Ground and bond containers when transferring the material.[7][13]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[1][12][14]

-

Store away from oxidizing agents, strong acids and bases, and alkali metals.[1][2][4]

Section 4: Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [4][10][14] |

| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [1][4][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][4][7] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention. | [14] |

Fire Fighting Measures

This compound is a combustible liquid.[4]

-

Suitable Extinguishing Media: Use dry chemical, CO2, water spray, or alcohol-resistant foam.[4][10][15] Water may be ineffective in extinguishing the fire.[4]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[7][10] Containers may explode when heated.[4][7] Hazardous combustion products include carbon monoxide, sulfur oxides, and hydrogen sulfide.[4]

-

Fire Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7] Use water spray to keep fire-exposed containers cool.[4]

Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a this compound spill.

Caption: A workflow diagram for handling a this compound spill.

Section 5: Personal Protective Equipment (PPE)

The following diagram outlines the necessary personal protective equipment when handling this compound.

Caption: Recommended personal protective equipment for handling this compound.

Section 6: Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[7] this compound should be disposed of in accordance with local, regional, and national hazardous waste regulations.[4][7] One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

This guide is intended to provide a comprehensive overview of the safety data for this compound. It is not a substitute for the full Safety Data Sheet provided by the manufacturer. Always refer to the original SDS for complete and detailed information.

References

- 1. Page loading... [guidechem.com]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [medbox.iiab.me]

- 3. This compound | 1639-09-4 [chemicalbook.com]

- 4. nj.gov [nj.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. draeger.com [draeger.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. merckmillipore.com [merckmillipore.com]

- 14. This compound(1639-09-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Physical properties like boiling and melting points of 1-Heptanethiol

An In-depth Technical Guide to the Physical Properties of 1-Heptanethiol